

# Endogenous Functions of PACAP(1-38) in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

Cat. No.: B15605088

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide, exists predominantly as a 38-amino acid form (PACAP-38) in mammals.[1] This technical guide provides an in-depth overview of the core endogenous functions of PACAP(1-38) as demonstrated in various rat models, with a focus on its neuroprotective, metabolic, and anti-inflammatory roles. The information presented herein is intended to support further research and therapeutic development.

#### **Neuroprotective Functions**

PACAP(1-38) has demonstrated significant neuroprotective effects across a range of rat models of neurological and sensory disorders. These effects are mediated through the activation of multiple signaling pathways that ultimately inhibit apoptosis and promote cell survival.[2][3]

# **Key Neuroprotective Indications in Rat Models:**

 Diabetic Neuropathy: In streptozotocin-induced diabetic rats, PACAP(1-38) treatment has been shown to attenuate mechanical hyperalgesia and reduce morphological nerve damage, including axon-myelin separation and mitochondrial fission, without altering blood glucose levels.[1]



- Retinal Degeneration: PACAP(1-38) protects against retinal degeneration in models of diabetic retinopathy and excitotoxic injury.[2] It helps preserve the structure of retinal layers and reduces neuronal cell loss in the ganglion cell layer.[2][4]
- Ischemic Stroke: Systemic administration of PACAP(1-38) has been shown to be neuroprotective in models of transient focal ischemia.[5] Delayed administration can significantly reduce infarct size, highlighting its therapeutic potential in stroke.[5]
- Parkinson's Disease: In a rat model of Parkinson's disease, PACAP administration prevents the degeneration of nigral dopaminergic neurons and alleviates behavioral deficits.[3]

# Quantitative Data on Neuroprotective Effects of PACAP(1-38) in Rat Models



| Model                                            | Intervention                                                                                 | Outcome<br>Measure                                                           | Result                                     | Reference |
|--------------------------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------|-----------|
| Transient Middle<br>Cerebral Artery<br>Occlusion | Intravenous PACAP(1-38) (20 nmol/kg bolus followed by infusion) initiated 4 hours after MCAO | Infarct Size                                                                 | 50.88% reduction                           | [5]       |
| Bilateral<br>Common Carotid<br>Artery Occlusion  | PACAP(1-38)<br>eye drops (1 μ<br>g/drop )                                                    | Outer Limiting Membrane-Inner Limiting Membrane (OLM-ILM) distance reduction | 40.6% in treated vs. 49.7% in control      | [4]       |
| Bilateral<br>Common Carotid<br>Artery Occlusion  | PACAP(1-38)<br>eye drops (1 μ<br>g/drop )                                                    | Ganglion Cell<br>Layer (GCL) cell<br>number<br>decrease                      | 25.9% in treated vs. 52.4% in control      | [4]       |
| 6-OHDA-induced<br>Parkinson's<br>Disease         | Intrathecal PACAP 6-38 (PAC1-R antagonist) (2 µg)                                            | Mechanical Paw<br>Withdrawal<br>Threshold                                    | Significant<br>reversal of<br>hyperalgesia | [6]       |

#### **Metabolic Functions**

PACAP(1-38) plays a dual role in the regulation of metabolism, with effects observed on both lipolysis and feeding behavior. Its actions are often dependent on the physiological context, such as the presence of other hormones like insulin.

#### **Key Metabolic Roles in Rat Models:**



- Adipocyte Metabolism: In primary rat adipocytes, PACAP(1-38) can induce lipolysis through the activation of Protein Kinase A (PKA).[7] However, in the presence of insulin, this lipolytic effect is inhibited, and PACAP(1-38) can potentiate insulin-induced lipogenesis.[7]
- Feeding Behavior: Intracerebroventricular (ICV) injection of PACAP(1-38) in rats has been shown to dose-dependently decrease food intake.[8] This anorexigenic effect is likely mediated through PACAP-selective PAC1 receptors.[8]

# Quantitative Data on Metabolic Effects of PACAP(1-38) in

Rat Models

| Model                                         | Intervention                                | Outcome<br>Measure              | Result                                                     | Reference |
|-----------------------------------------------|---------------------------------------------|---------------------------------|------------------------------------------------------------|-----------|
| Primary Rat<br>Adipocytes                     | 1 nM PACAP(1-<br>38)                        | Glycerol Release<br>(Lipolysis) | ~2-fold increase<br>compared to<br>non-stimulated<br>cells | [7]       |
| Food-Deprived<br>Male Sprague-<br>Dawley Rats | Intracerebroventr<br>icular PACAP(1-<br>38) | Food Intake                     | Dose-dependent<br>decrease for up<br>to 16 hours           | [8]       |

## **Anti-inflammatory and Modulatory Functions**

PACAP(1-38) exhibits complex roles in inflammation, often acting as an anti-inflammatory agent, but under certain conditions, it can also be associated with pro-inflammatory processes. Its effects are highly dependent on the specific inflammatory model and the local microenvironment.

#### **Key Inflammatory and Modulatory Roles in Rat Models:**

- Neuroinflammation: PACAP has been shown to play a role in trigeminal sensitization and the activation of inflammatory pathways in the trigeminal nerve.[9]
- Cystitis: In a rat model of cyclophosphamide-induced chronic cystitis, there is an upregulation of PACAP expression in the dorsal root ganglia, suggesting its involvement in



bladder inflammation and sensory dysfunction.[10] Modulation of the PACAP/PAC1 pathway in these models can reduce bladder inflammation and improve function.[10]

- Airway Hyperresponsiveness: In a rat model of methacholine-induced airway hyperresponsiveness, PACAP(1-38) administration can reverse the increase in total lung resistance.[11]
- Duodenal Ulcer: In a rat model of mepirizole-induced duodenal ulcer, intravenous PACAP-27, a related peptide, was shown to reduce the severity of lesions by increasing bicarbonate secretion.[12]

Quantitative Data on Anti-inflammatory Effects of

PACAP(1-38) in Rat Models

| Model                                                      | Intervention                            | Outcome<br>Measure            | Result                                                       | Reference |
|------------------------------------------------------------|-----------------------------------------|-------------------------------|--------------------------------------------------------------|-----------|
| Cyclophosphami<br>de-induced<br>Chronic Cystitis           | Intrathecal<br>PACAP-38                 | Chronic Visceral<br>Pain      | Significant reduction post-treatment                         | [10]      |
| Methacholine-<br>induced Airway<br>Hyperresponsive<br>ness | Inhaled<br>PACAP(1-38) (50<br>μ g/rat ) | Total Lung<br>Resistance (RL) | Significant<br>inhibitory effect<br>on the increase<br>in RL | [11]      |

# **Signaling Pathways of PACAP(1-38)**

PACAP(1-38) exerts its diverse biological effects by binding to G protein-coupled receptors, primarily the PAC1 receptor, but also VPAC1 and VPAC2 receptors.[1] The activation of these receptors triggers several downstream intracellular signaling cascades.

#### **Core Signaling Cascades:**

 Adenylate Cyclase/PKA Pathway: The canonical pathway involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[7][13] This pathway is central to many of PACAP's neuroprotective and metabolic effects.



- Phospholipase C Pathway: PAC1 receptor activation can also stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
- MAPK/ERK Pathway: PACAP can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for promoting neuronal survival and differentiation.[14][15]
- PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another important pro-survival pathway activated by PACAP, contributing to its anti-apoptotic effects.
- STAT3 Pathway: In the context of ischemic injury, the neuroprotective effects of PACAP have been linked to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which may be mediated by interleukin-6 (IL-6).[15]





Click to download full resolution via product page

Caption: PACAP(1-38) signaling pathways.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in this guide.

#### Streptozotocin-Induced Diabetic Neuropathy Model

- Animal Model: Adult male Wistar rats are used.
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.
- PACAP(1-38) Administration: Rats receive intraperitoneal injections of PACAP(1-38) or a
  vehicle control every other day for a specified period, for example, 8 weeks, starting from the
  time of STZ injection.[1]
- Functional Assessment: Mechanical nociceptive threshold is measured using von Frey filaments to assess hyperalgesia.
- Histological Analysis: At the end of the treatment period, nerve tissues are collected for electron microscopy to examine nerve fiber morphology, including axon-myelin separation, mitochondrial changes, and atrophy of unmyelinated fibers.[1]
- Immunohistochemistry: Brain and spinal cord tissues can be processed for FosB immunohistochemistry to study chronic neuronal activation in pain processing centers.[1]

# Transient Middle Cerebral Artery Occlusion (MCAO) Model

- Animal Model: Adult male Sprague-Dawley rats are commonly used.
- Surgical Procedure: Anesthesia is induced, and a filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours). Reperfusion







is achieved by withdrawing the filament.

- PACAP(1-38) Administration: PACAP(1-38) is administered intravenously as a bolus followed by a continuous infusion using a micro-osmotic pump.[5] Treatment can be initiated at various time points after MCAO (e.g., 4, 8, or 12 hours) to assess the therapeutic window.[5]
- Infarct Size Measurement: After a set period (e.g., 48 hours), brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The size of the infarct is then quantified using image analysis software.[5]





Click to download full resolution via product page

Caption: Experimental workflow for MCAO model.



This guide provides a comprehensive, though not exhaustive, overview of the endogenous functions of PACAP(1-38) in rat models. The data and protocols summarized herein underscore the significant therapeutic potential of this neuropeptide and should serve as a valuable resource for researchers in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson's disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PACAP/PAC1 regulation in cystitis rats: induction of bladder inflammation cascade leading to bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]



- 15. pnas.org [pnas.org]
- To cite this document: BenchChem. [Endogenous Functions of PACAP(1-38) in Rat Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605088#endogenous-functions-of-pacap-1-38-in-rat-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com